

Application Notes and Protocols for BMS-457 In Vivo Mouse Studies

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Compound of Interest

Compound Name: BMS-457
Cat. No.: B10827071

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Introduction

BMS-457 is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1).[1] [2] CCR1 is a key mediator in the inflammatory response, regulating the migration of immune cells such as monocytes, macrophages, and T-cells to sites of inflammation.[3] By blocking the CCR1 receptor, **BMS-457** inhibits the downstream signaling pathways activated by chemokines, thereby reducing the recruitment of inflammatory cells.[3] This mechanism of action makes **BMS-457** a promising candidate for the therapeutic intervention in a variety of inflammatory and autoimmune diseases.[4] This document provides detailed application notes and representative protocols for the use of **BMS-457** in in vivo mouse studies, based on available data for **BMS-457** and other CCR1 antagonists.

Data Presentation

In Vitro Activity of BMS-457

The following table summarizes the in vitro inhibitory activity of **BMS-457** against various CCR1 ligands. This data highlights the compound's high potency and selectivity.

| Ligand | IC50 (nM) |
|-------------------------|-----------|
| MIP-1 α | 2.1[1] |
| Leukotactin-1 | 4.4[1] |
| RANTES | 1.0[1] |
| MPIF-1 | 2.7[1] |
| HCC-1 | 4.0[1] |
| Binding Affinity (IC50) | 0.8[1][2] |

Representative In Vivo Dosages for CCR1 Antagonists in Mouse Models

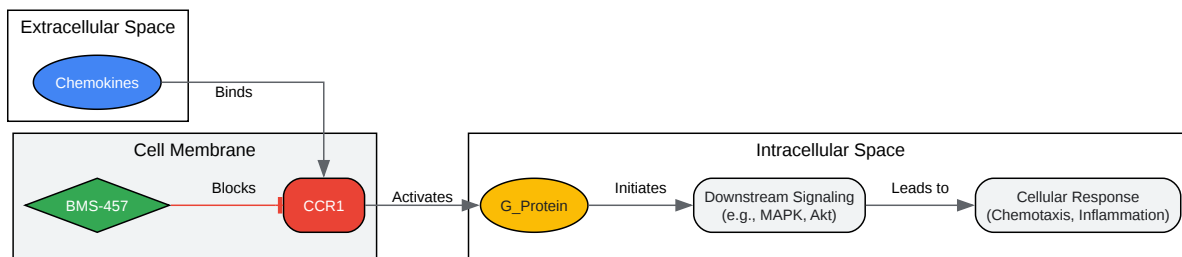
While specific in vivo studies for **BMS-457** are not readily available in the public domain, the dosages for other potent CCR1 antagonists in mouse models can provide a strong basis for dose selection. A common dosage for CCR1 antagonists is in the range of 3-50 mg/kg.

| Compound | Mouse Model | Dosage | Route of Administration | Reference |
|------------------------|----------------------------|-------------------|-------------------------|----------------------------|
| BX471 | Spinal Cord Injury | 3 and 10 mg/kg[5] | Intraperitoneal | [5] |
| BX471 | Mantle Cell Lymphoma | 50 mg/kg[6] | Intraperitoneal | [6] |
| BMS-457 (Suggested) | Inflammatory Disease Model | 10-30 mg/kg | Oral or Intraperitoneal | Based on related compounds |

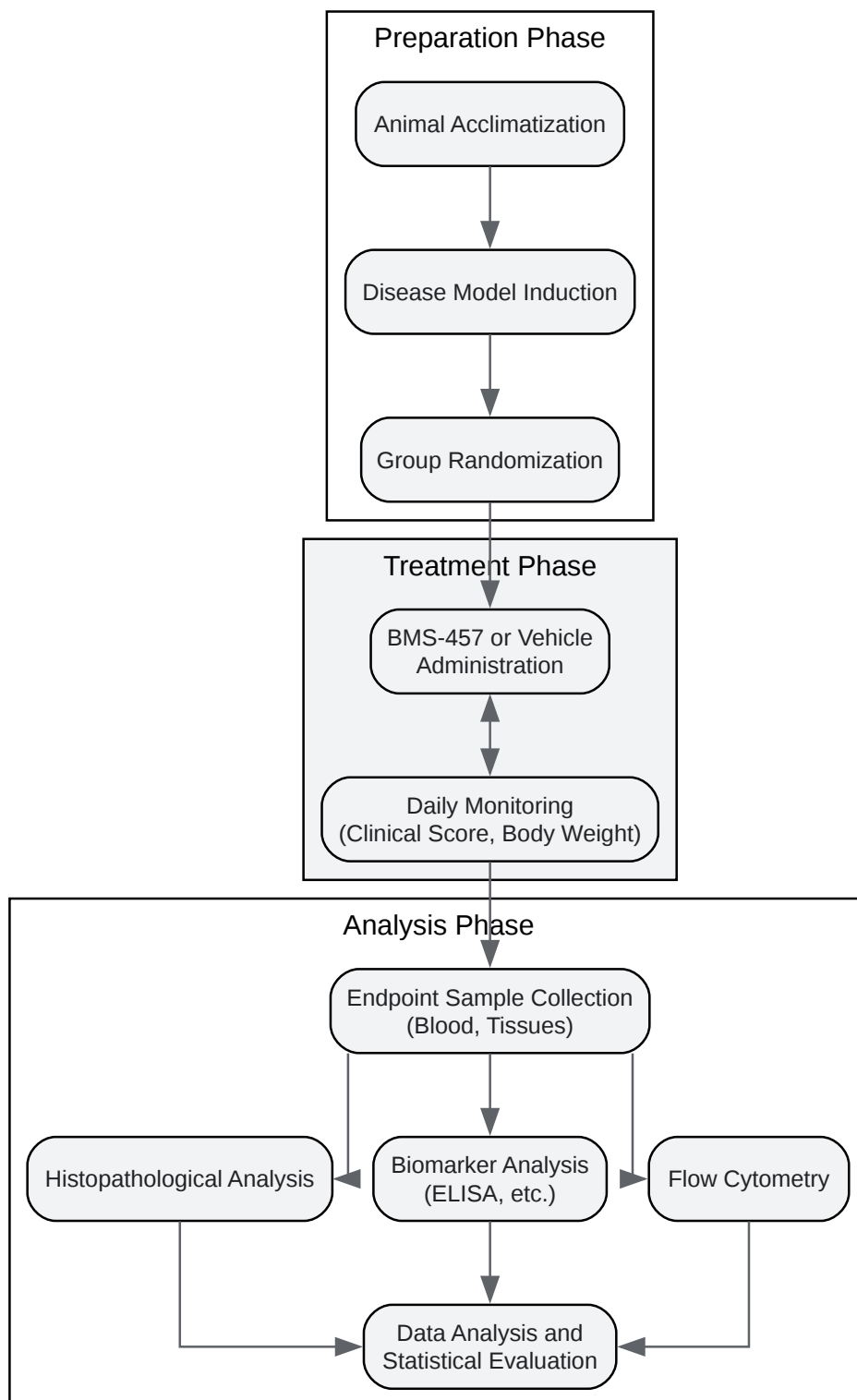
Signaling Pathway

The diagram below illustrates the signaling pathway of CCR1 and the mechanism of action for a CCR1 antagonist like **BMS-457**.

CCR1 Signaling Pathway and Inhibition by BMS-457



Experimental Workflow for In Vivo Mouse Study with BMS-457

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